molecular formula C11H17N3O3 B12931310 tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

Cat. No.: B12931310
M. Wt: 239.27 g/mol
InChI Key: XEPWNCFRSBRQPY-QMMMGPOBSA-N
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Description

tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the acid formed during the reaction . The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction is monitored using techniques such as HPLC and NMR to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with LiAlH4 would yield the corresponding amine, while nucleophilic substitution could yield a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group . Additionally, it is used in the synthesis of various heterocyclic compounds, which are of interest in drug discovery and development .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate lies in its specific structure, which combines the stability of the tert-butyl group with the reactivity of the pyrazolo[5,1-b][1,3]oxazin-6-yl moiety. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[(6S)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]carbamate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)13-8-6-14-9(16-7-8)4-5-12-14/h4-5,8H,6-7H2,1-3H3,(H,13,15)/t8-/m0/s1

InChI Key

XEPWNCFRSBRQPY-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN2C(=CC=N2)OC1

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2C(=CC=N2)OC1

Origin of Product

United States

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